molecular formula C13H10BrClS B7861967 1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene

1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene

Cat. No.: B7861967
M. Wt: 313.64 g/mol
InChI Key: OATLKALDHITNER-UHFFFAOYSA-N
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Description

1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene is an organic compound characterized by a benzene ring substituted with a bromine atom, a chlorophenyl group, and a sulfanylmethyl group. This compound is part of the broader class of aromatic halides, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene can be synthesized through several methods, including:

  • Halogenation: Bromination of 3-[(3-chlorophenyl)sulfanylmethyl]benzene using bromine in the presence of a catalyst such as iron(III) bromide.

  • Sandmeyer Reaction: Starting from an aniline derivative, followed by diazotization and subsequent reaction with bromine.

  • Nucleophilic Substitution: Reacting a suitable precursor with a bromine source in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure efficiency and scalability. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

  • Oxidation: Conversion to corresponding phenols or quinones.

  • Reduction: Reduction of the bromine atom to form a corresponding bromoalkane.

  • Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromyl chloride.

  • Reduction: Employing reducing agents like zinc dust or hydrogen gas.

  • Substitution: Utilizing nucleophiles such as sodium iodide or ammonia.

Major Products Formed:

  • Oxidation: Phenols, quinones.

  • Reduction: Bromoalkanes.

  • Substitution: Iodobenzene, aminobenzene derivatives.

Scientific Research Applications

1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene has found applications in various scientific research areas:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

  • 1-Bromo-2-chlorobenzene

  • 1-Bromo-4-chlorobenzene

  • 1-Chloro-3-bromobenzene

  • 3-Bromo-1-chlorobenzene

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Properties

IUPAC Name

1-bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClS/c14-11-4-1-3-10(7-11)9-16-13-6-2-5-12(15)8-13/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATLKALDHITNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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